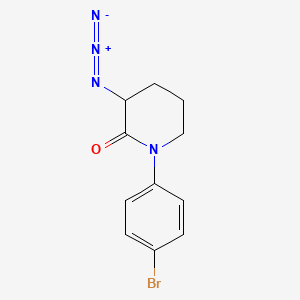
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, also known as CBAMT, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the widely studied compound acetamide, and is characterized by its unique combination of chlorine and trifluoromethyl groups. This compound has been studied extensively for its potential applications in medicinal chemistry, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has been studied extensively for its potential applications in medicinal chemistry, drug design, and biochemistry. It has been used in a variety of studies, including the exploration of its ability to interact with different enzymes and other proteins. 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has also been used in studies to investigate its potential as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is not fully understood. However, it is believed to interact with certain enzymes and proteins, which can lead to the inhibition of certain biochemical pathways. This can have a variety of effects on the body, depending on which pathways are affected.
Biochemical and Physiological Effects
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in a variety of biochemical pathways, and their inhibition can lead to a variety of physiological effects, including the inhibition of inflammation, pain, and other processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in laboratory experiments is its relatively low cost and easy availability. Additionally, its chemical structure is relatively simple and can be easily modified to explore various applications. However, the main limitation of using 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is its lack of specificity, which can lead to the inhibition of other biochemical pathways that may not be the target of the experiment.
Direcciones Futuras
Future research on 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide could focus on its potential applications in drug design and medicinal chemistry. Additionally, further studies could be conducted to explore the potential of 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide as an inhibitor of certain enzymes and as a therapeutic agent for various diseases. Additionally, further studies could be conducted to explore the potential of 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide as a tool for drug delivery and as a potential prodrug. Finally, further research could be conducted to explore the potential of 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in the treatment of various diseases, such as cancer and diabetes.
Métodos De Síntesis
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is synthesized using a three-step procedure. First, 4-chlorobenzylchloride is reacted with 2-chloro-5-(trifluoromethyl)phenylacetamide in an aprotic solvent, such as dimethylsulfoxide, to form the desired product. The second step involves the reduction of the product with sodium borohydride in an aqueous solution to form the desired 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide. Finally, the 2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is purified by recrystallization from a suitable solvent, such as ethanol.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O/c17-12-4-1-10(2-5-12)8-22-9-15(24)23-14-7-11(16(19,20)21)3-6-13(14)18/h1-7,22H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGHKLQYRLRXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorobenzyl)amino)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)

![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)

![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)


![N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2792960.png)

![(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792964.png)


